molecular formula C18H19NO4 B12857348 (2S)-2-Benzyl-3-{[(benzyloxy)carbonyl]amino}propanoic acid

(2S)-2-Benzyl-3-{[(benzyloxy)carbonyl]amino}propanoic acid

Cat. No.: B12857348
M. Wt: 313.3 g/mol
InChI Key: FCMHQDUEDVBCNC-INIZCTEOSA-N
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Description

(2S)-2-Benzyl-3-{[(benzyloxy)carbonyl]amino}propanoic acid is a chiral amino acid derivative. This compound is characterized by the presence of a benzyl group attached to the alpha carbon and a benzyloxycarbonyl (Cbz) protecting group on the amino group. It is commonly used in peptide synthesis and as an intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-Benzyl-3-{[(benzyloxy)carbonyl]amino}propanoic acid typically involves the following steps:

    Protection of the amino group: The amino group of L-phenylalanine is protected using benzyloxycarbonyl chloride (Cbz-Cl) in the presence of a base such as sodium bicarbonate.

    Formation of the ester: The carboxylic acid group is converted to an ester using an alcohol, typically methanol, in the presence of an acid catalyst.

    Hydrolysis: The ester is hydrolyzed back to the carboxylic acid using aqueous sodium hydroxide.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using automated peptide synthesizers. These methods ensure high purity and yield, which are essential for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-Benzyl-3-{[(benzyloxy)carbonyl]amino}propanoic acid undergoes several types of chemical reactions:

    Oxidation: The benzyl group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate.

    Reduction: The benzyloxycarbonyl group can be removed by catalytic hydrogenation using palladium on carbon.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas in the presence of palladium on carbon.

    Substitution: Acyl chlorides or anhydrides in the presence of a base.

Major Products

    Oxidation: Benzoic acid derivatives.

    Reduction: Deprotected amino acids.

    Substitution: Amides or other substituted derivatives.

Scientific Research Applications

(2S)-2-Benzyl-3-{[(benzyloxy)carbonyl]amino}propanoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of peptides and other complex organic molecules.

    Biology: Serves as a substrate in enzyme studies and as a model compound in biochemical research.

    Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.

    Industry: Employed in the production of fine chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of (2S)-2-Benzyl-3-{[(benzyloxy)carbonyl]amino}propanoic acid involves its role as a protected amino acid in peptide synthesis. The benzyloxycarbonyl group protects the amino group from unwanted reactions during the synthesis process. Once the desired peptide is synthesized, the protecting group can be removed under mild conditions, revealing the free amino group for further reactions.

Comparison with Similar Compounds

Similar Compounds

    N-Benzyloxycarbonyl-L-phenylalanine: Similar structure but lacks the benzyl group on the alpha carbon.

    N-Benzyloxycarbonyl-D-phenylalanine: The D-enantiomer of the compound.

    N-Benzyloxycarbonyl-L-alanine: Similar protecting group but with a different side chain.

Uniqueness

(2S)-2-Benzyl-3-{[(benzyloxy)carbonyl]amino}propanoic acid is unique due to its specific stereochemistry and the presence of both a benzyl group and a benzyloxycarbonyl protecting group. This combination makes it particularly useful in the synthesis of complex peptides and other organic molecules.

Properties

Molecular Formula

C18H19NO4

Molecular Weight

313.3 g/mol

IUPAC Name

(2S)-2-benzyl-3-(phenylmethoxycarbonylamino)propanoic acid

InChI

InChI=1S/C18H19NO4/c20-17(21)16(11-14-7-3-1-4-8-14)12-19-18(22)23-13-15-9-5-2-6-10-15/h1-10,16H,11-13H2,(H,19,22)(H,20,21)/t16-/m0/s1

InChI Key

FCMHQDUEDVBCNC-INIZCTEOSA-N

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](CNC(=O)OCC2=CC=CC=C2)C(=O)O

Canonical SMILES

C1=CC=C(C=C1)CC(CNC(=O)OCC2=CC=CC=C2)C(=O)O

Origin of Product

United States

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